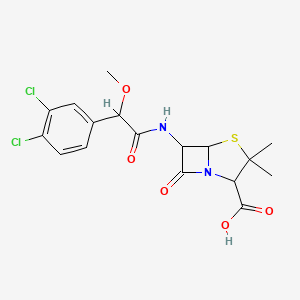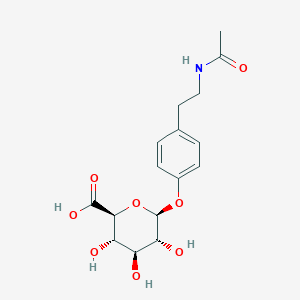
N-Acetyltyramine Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyltyramine Glucuronide is a metabolite derived from the neurotransmitter tyramine. This compound is found in the urine of infected individuals and has been studied for its diagnostic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyltyramine Glucuronide typically involves the acetylation of tyramine followed by glucuronidation. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine . The glucuronidation step involves the reaction of the acetylated tyramine with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes .
Industrial Production Methods
This may involve the use of bioreactors for the enzymatic glucuronidation step to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyltyramine Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the acetyl group.
Substitution: Substituted derivatives where the acetyl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
N-Acetyltyramine Glucuronide has several scientific research applications:
Chemistry: Used as a standard in mass spectrometry for the identification and quantification of metabolites.
Biology: Studied as a biomarker for Onchocerca volvulus infection, aiding in the diagnosis of onchocerciasis.
Industry: Utilized in the development of diagnostic tools for neglected tropical diseases.
Wirkmechanismus
The mechanism of action of N-Acetyltyramine Glucuronide involves its role as a metabolite of tyramine. Tyramine is acetylated to form N-Acetyltyramine, which is then glucuronidated to form this compound. This compound is excreted in the urine and serves as a biomarker for Onchocerca volvulus infection. The molecular targets and pathways involved include the enzymes responsible for acetylation and glucuronidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyltyramine: The precursor to N-Acetyltyramine Glucuronide, formed by the acetylation of tyramine.
Tyramine: A naturally occurring monoamine compound and trace amine derived from the amino acid tyrosine.
N-Acetyltyrosine: Another acetylated derivative of an amino acid, used in total parenteral nutrition.
Uniqueness
This compound is unique due to its specific role as a biomarker for Onchocerca volvulus infection. Unlike its precursors and similar compounds, it is specifically used in the diagnosis of onchocerciasis and has been studied extensively for this purpose .
Eigenschaften
Molekularformel |
C16H21NO8 |
|---|---|
Molekulargewicht |
355.34 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
InChI-Schlüssel |
DDAQSNRNVPNZJX-JHZZJYKESA-N |
Isomerische SMILES |
CC(=O)NCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Kanonische SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




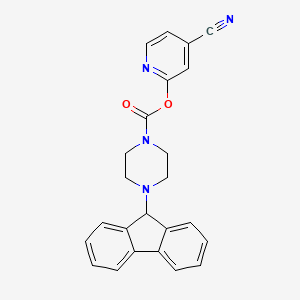
![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate](/img/structure/B13850045.png)
![6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13850053.png)
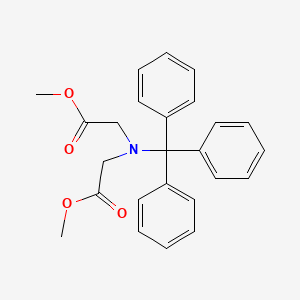
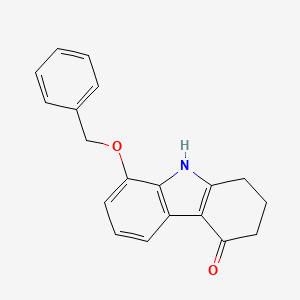
![tert-Butyl 6'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13850069.png)
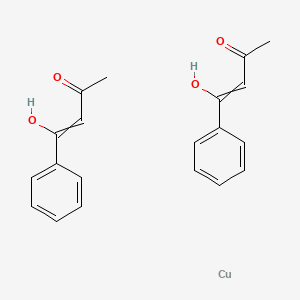
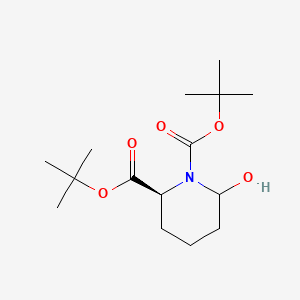
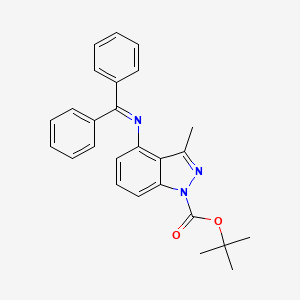
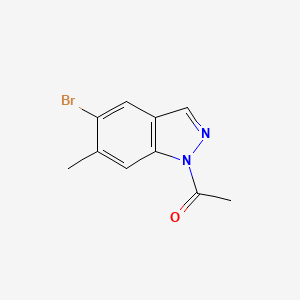
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
